5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a variety of functional groups, including a pyrrolone ring, a thiadiazole ring, and multiple aromatic rings with substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one likely involves multiple steps, including the formation of the pyrrolone ring, the introduction of the thiadiazole moiety, and the attachment of the aromatic substituents. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or other derivatives.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, it may be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it may be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(3,4-diethoxyphenyl)-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and substituents, which may confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H22FN3O5S |
---|---|
Molecular Weight |
483.5g/mol |
IUPAC Name |
(4E)-5-(3,4-diethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22FN3O5S/c1-4-32-17-11-8-15(12-18(17)33-5-2)20-19(21(29)14-6-9-16(25)10-7-14)22(30)23(31)28(20)24-27-26-13(3)34-24/h6-12,20,29H,4-5H2,1-3H3/b21-19+ |
InChI Key |
YPBLYFXWNGBVDX-XUTLUUPISA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=C(S4)C)OCC |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=C(S4)C)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=C(S4)C)OCC |
Origin of Product |
United States |
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